REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]([CH3:19])[C:4]2[C:9]([C:10]=1[CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=[CH:8][CH:7]=[C:6]([C:16]([O-:18])=[O:17])[CH:5]=2.[CH:20]1(C2C3C(=CC(C([O-])=O)=CC=3)N(C)C=2)[CH2:24]CC[CH2:21]1.BrBr>>[Br:1][C:2]1[N:3]([CH3:19])[C:4]2[C:9]([C:10]=1[CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=[CH:8][CH:7]=[C:6]([C:16]([O:18][CH:20]([CH3:24])[CH3:21])=[O:17])[CH:5]=2
|
Name
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2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)[O-])C
|
Name
|
3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to quench the reaction mixture
|
Type
|
ADDITION
|
Details
|
with a mixture of aqueous sodium thiosulfate and 4-methylmorpholine
|
Type
|
TEMPERATURE
|
Details
|
Further neutralization of the crude product with NaOH in isopropanol greatly increases the stability of the isolated product
|
Name
|
|
Type
|
|
Smiles
|
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)OC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |